4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with N-[(benzyloxy)carbonyl]glycine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions. The reaction mixture is often stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the coagulation cascade, thereby exerting anticoagulant effects. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
- 8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
- 4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
Uniqueness
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is unique due to the presence of both ethyl and methyl groups on the chromen ring, which may influence its biological activity and chemical reactivity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C22H21NO6/c1-3-16-11-19(24)29-21-14(2)18(10-9-17(16)21)28-20(25)12-23-22(26)27-13-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
POXIRXQWELLVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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